molecular formula C24H25N3O3 B2406704 N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898416-43-8

N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2406704
CAS RN: 898416-43-8
M. Wt: 403.482
InChI Key: HQYQXHFPNYZRTM-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as EIO, is a novel compound that has been synthesized for scientific research purposes. EIO belongs to the oxalamide family of compounds and has shown promising results in various biological assays.

Scientific Research Applications

Synthetic Methodologies:

  • The compound N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can be synthesized through various novel synthetic methods. One method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
  • Another approach uses a one-pot multicomponent 1,3-dipolar cycloaddition reaction to synthesize structurally related compounds, which have shown activity against mycobacterium tuberculosis, bacterial proteins, and moderate activity against cancer proteins (Nishtala & Basavoju, 2018).

Molecular Properties and Crystal Structures:

  • The crystal structure of related compounds indicates the formation of two-dimensional layered structures and diastereoselectivity in formation, as evidenced by X-ray diffraction methods. This structural information is crucial for understanding the molecule's behavior in various conditions and its potential applications in scientific research (Nishtala & Basavoju, 2018).

Molecular Docking and Biological Activity:

  • In silico docking studies of structurally similar compounds reveal potential anti-mycobacterial, anti-microbial, and anti-cancer activities, offering a pathway for the development of new therapeutic agents (Nishtala & Basavoju, 2018).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-17-9-11-19(12-10-17)26-24(29)23(28)25-16-21(22-8-5-15-30-22)27-14-13-18-6-3-4-7-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYQXHFPNYZRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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